molecular formula C10H13NO4 B14900008 4-(3-Methylfuran-2-carboxamido)butanoic acid

4-(3-Methylfuran-2-carboxamido)butanoic acid

Cat. No.: B14900008
M. Wt: 211.21 g/mol
InChI Key: HPBXAPWALRDJLR-UHFFFAOYSA-N
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Description

4-(3-Methylfuran-2-carboxamido)butanoic acid is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of a furan ring substituted with a carboxamide group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylfuran-2-carboxamido)butanoic acid typically involves the reaction of 3-methylfuran-2-carboxylic acid with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylfuran-2-carboxamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylfuran-2-carboxamido)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylfuran-2-carboxamido)butanoic acid involves its interaction with specific molecular targets. The furan ring and carboxamide group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a carboxamide group and a butanoic acid chain makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-[(3-methylfuran-2-carbonyl)amino]butanoic acid

InChI

InChI=1S/C10H13NO4/c1-7-4-6-15-9(7)10(14)11-5-2-3-8(12)13/h4,6H,2-3,5H2,1H3,(H,11,14)(H,12,13)

InChI Key

HPBXAPWALRDJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)NCCCC(=O)O

Origin of Product

United States

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